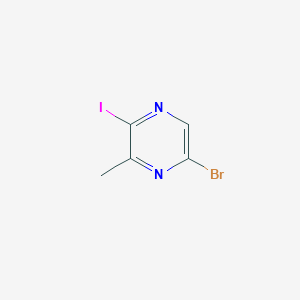

7-(Bromomethyl)-4-(furan-3-YL)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

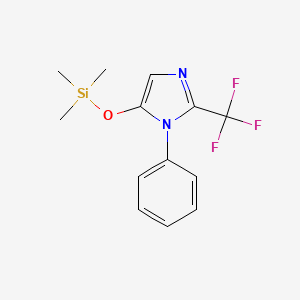

7-(Bromometil)-4-(furan-3-IL)quinolina es un compuesto aromático heterocíclico que presenta un núcleo de quinolina sustituido con un grupo bromometil en la posición 7 y un anillo de furano en la posición 4

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-(Bromometil)-4-(furan-3-IL)quinolina generalmente implica la bromación de un derivado de quinolina seguida de la introducción de un anillo de furano. Un método común incluye:

Paso 1: Bromación de 4-(furan-3-IL)quinolina utilizando N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN) en condiciones de reflujo.

Paso 2: Purificación del producto mediante recristalización o cromatografía en columna.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 7-(Bromometil)-4-(furan-3-IL)quinolina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio con optimizaciones para rendimiento, pureza y rentabilidad. Esto podría incluir reacciones de flujo continuo y el uso de equipos de síntesis automatizados.

Tipos de Reacciones:

Reacciones de Sustitución: El grupo bromometil puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, lo que lleva a la formación de diferentes derivados.

Reacciones de Oxidación: El anillo de furano se puede oxidar en condiciones específicas para formar derivados del ácido furan-3-carboxílico.

Reacciones de Reducción: El núcleo de quinolina se puede reducir para formar derivados de tetrahidroquinolina.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Reactivos como la azida de sodio, los tioles o las aminas en disolventes apróticos polares como la dimetilformamida (DMF).

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) bajo gas hidrógeno.

Productos Principales:

Productos de Sustitución: Derivados azido, tio o amino del compuesto original.

Productos de Oxidación: Derivados del ácido furan-3-carboxílico.

Productos de Reducción: Derivados de tetrahidroquinolina.

4. Aplicaciones en Investigación Científica

7-(Bromometil)-4-(furan-3-IL)quinolina tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Se investiga su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.

Medicina: Se explora su potencial efecto terapéutico, particularmente en el desarrollo de nuevos fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas o fotofísicas específicas.

Aplicaciones Científicas De Investigación

7-(Bromomethyl)-4-(furan-3-YL)quinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mecanismo De Acción

El mecanismo de acción de 7-(Bromometil)-4-(furan-3-IL)quinolina depende de su aplicación específica. Por ejemplo:

Actividad Antimicrobiana: Puede interactuar con el ADN bacteriano o las enzimas, interrumpiendo los procesos biológicos esenciales.

Actividad Anticancerígena: Podría inhibir vías de señalización o enzimas específicas involucradas en la proliferación de células cancerosas.

Compuestos Similares:

4-(Furan-3-IL)quinolina: Carece del grupo bromometil, lo que lo hace menos reactivo en reacciones de sustitución.

7-Metil-4-(furan-3-IL)quinolina:

Singularidad: 7-(Bromometil)-4-(furan-3-IL)quinolina es singular debido a la presencia tanto del grupo bromometil como del anillo de furano, lo que confiere una reactividad química distinta y un potencial para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.

7-Methyl-4-(furan-3-YL)quinoline:

Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Propiedades

Fórmula molecular |

C14H10BrNO |

|---|---|

Peso molecular |

288.14 g/mol |

Nombre IUPAC |

7-(bromomethyl)-4-(furan-3-yl)quinoline |

InChI |

InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2 |

Clave InChI |

ASFFIJODLGSLPZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)